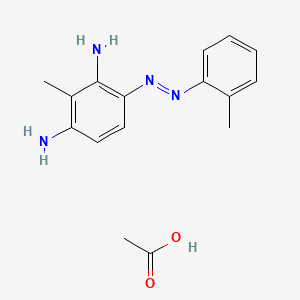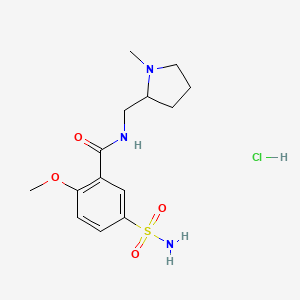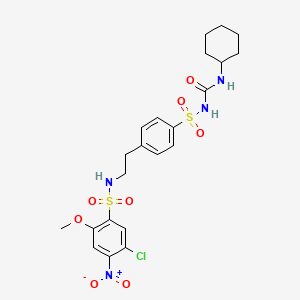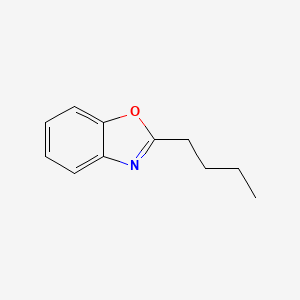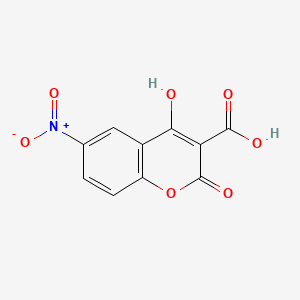
3,3'-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dione with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes purification steps such as crystallization or chromatography to isolate the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s aromatic rings and sulfonic acid groups, which facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: This compound shares a similar quinone structure and is used in oxidative reactions.
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Another related compound with similar chemical properties and applications.
Uniqueness
What sets 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid apart is its combination of aromatic rings and sulfonic acid groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications .
Properties
CAS No. |
93964-65-9 |
|---|---|
Molecular Formula |
C30H22Cl2N4O8S2 |
Molecular Weight |
701.6 g/mol |
IUPAC Name |
2-anilino-5-[[4-(4-anilino-3-sulfoanilino)-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C30H22Cl2N4O8S2/c31-25-27(35-19-11-13-21(23(15-19)45(39,40)41)33-17-7-3-1-4-8-17)29(37)26(32)28(30(25)38)36-20-12-14-22(24(16-20)46(42,43)44)34-18-9-5-2-6-10-18/h1-16,33-36H,(H,39,40,41)(H,42,43,44) |
InChI Key |
AGSDLBDGIVXKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C(=O)C(=C(C3=O)Cl)NC4=CC(=C(C=C4)NC5=CC=CC=C5)S(=O)(=O)O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


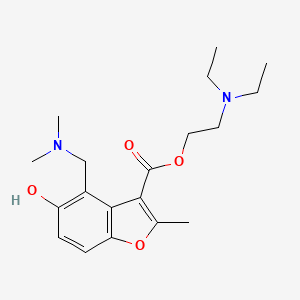
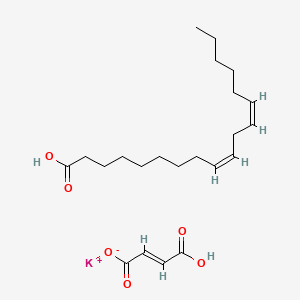
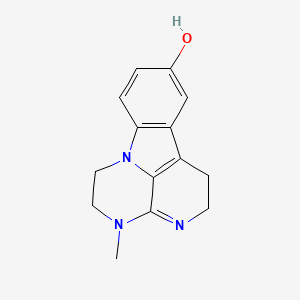
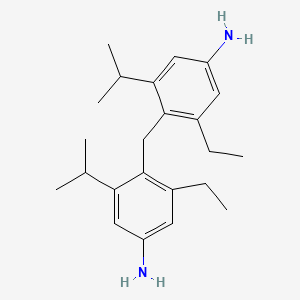
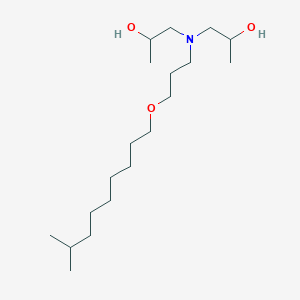
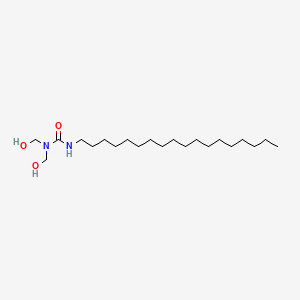
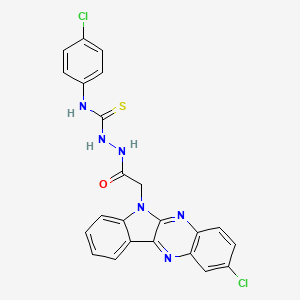
![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
